molecular formula C31H31N3O3 B3013366 N,N-dibenzyl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 872860-51-0

N,N-dibenzyl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Cat. No. B3013366
CAS RN: 872860-51-0
M. Wt: 493.607
InChI Key: MYQRCQYELPKLJI-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as DBIBA and belongs to the class of indole-2-acetamides.

Scientific Research Applications

Synthesis and Inotropic Activity N,N-dibenzyl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide and its derivatives have been synthesized and evaluated for their positive inotropic activity, which is the ability to increase the force of heart contractions. For instance, certain synthesized compounds demonstrated favorable activities, outperforming the standard drug, milrinone, in increasing the stroke volume of isolated rabbit heart preparations. This highlights the compound's potential in heart-related therapeutic applications (Liu et al., 2009).

Antibacterial Properties Acetamide derivatives bearing the this compound structure have been synthesized and shown to possess antibacterial properties. For example, one study synthesized N-substituted acetamide derivatives and screened them for antibacterial activity, discovering moderate inhibitors with relatively more activity against Gram-negative bacterial strains (Iqbal et al., 2017).

Antitumor Potential Research has also been conducted on the antitumor potential of derivatives of this compound. Some studies focused on the synthesis and structure-activity relationships of these compounds, revealing that certain derivatives exhibited potent activity against various cancer cell lines, such as human cervix carcinoma, murine leukemia, and human ovarian carcinoma (Marchand et al., 2009).

properties

IUPAC Name

N,N-dibenzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N3O3/c35-29(32-18-10-3-11-19-32)23-33-22-27(26-16-8-9-17-28(26)33)30(36)31(37)34(20-24-12-4-1-5-13-24)21-25-14-6-2-7-15-25/h1-2,4-9,12-17,22H,3,10-11,18-21,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQRCQYELPKLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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